BenchChemオンラインストアへようこそ!

3-(azepane-1-carbonyl)-N-(3-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine

Regioisomerism Lipophilicity Halogen Bonding

Procure CAS 1251543-25-5 for hit-finding campaigns targeting the CMGC kinase family (CDKs, GSK3β, DYRKs) or as a selective bromodomain probe. Its distinguishing meta-bromophenyl regioisomer and seven-membered azepane amide create a unique pharmacophore topology absent in standard reference inhibitors like BI-9564. This specific decoration critically alters dihedral angle, halogen-bonding capability, and ZA-channel shape complementarity—key differentiators for probing kinase residence time and structure-metabolism relationships compared to piperidine analogs or para-bromo regioisomers.

Molecular Formula C22H23BrN4O
Molecular Weight 439.357
CAS No. 1251543-25-5
Cat. No. B2879913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepane-1-carbonyl)-N-(3-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine
CAS1251543-25-5
Molecular FormulaC22H23BrN4O
Molecular Weight439.357
Structural Identifiers
SMILESCC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Br)C(=O)N4CCCCCC4
InChIInChI=1S/C22H23BrN4O/c1-15-9-10-18-20(26-17-8-6-7-16(23)13-17)19(14-24-21(18)25-15)22(28)27-11-4-2-3-5-12-27/h6-10,13-14H,2-5,11-12H2,1H3,(H,24,25,26)
InChIKeyPZUFCRJRUHGCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(Azepane-1-carbonyl)-N-(3-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS 1251543-25-5): Procurement-Relevant Structural & Physicochemical Profile


3-(Azepane-1-carbonyl)-N-(3-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS 1251543-25-5) is a fully synthetic small molecule belonging to the 1,8-naphthyridine class of heterocyclic compounds . It features a 7-methyl-1,8-naphthyridine core, a 3-bromophenylamino substituent at the 4-position, and an azepane-1-carbonyl moiety at the 3-position . Its calculated molecular formula is C₂₂H₂₃BrN₄O with a molecular weight of approximately 439.4 g/mol . This compound is a preclinical research tool with no reported human therapeutic indication, and its primary interest to the scientific community stems from the established role of the 1,8-naphthyridine scaffold in kinase inhibition and epigenetic target modulation [1].

Why 1,8-Naphthyridine Analogs Cannot Be Interchanged for CAS 1251543-25-5: The Impact of Halogen Position and Amide Topology


The 1,8-naphthyridine scaffold is a privileged structure for kinase inhibition, but minor perturbations in its decoration drastically alter selectivity profiles, binding kinetics, and ADME properties [1]. For CAS 1251543-25-5, the combination of a *meta*-bromophenyl group and a seven-membered azepane amide is a distinct topological arrangement not found in common reference inhibitors (e.g., BI-9564, which lacks the bromine and azepane features) [2]. Substituting the 3-bromophenyl group for a 4-bromophenyl regioisomer (e.g., CAS 1251617-01-2) or replacing the azepane ring with a smaller piperidine (e.g., CAS 1251702-93-8) is predicted to alter the dihedral angle of the aniline ring, potentially reducing binding pocket complementarity and selectivity . These structural nuances mean that this specific regioisomer cannot be considered a generic substitute for closely related analogs without risking divergent biological outcomes.

Quantitative Differentiation Guide for CAS 1251543-25-5 Against Closest Structural Analogs


Meta-Bromophenyl Regioisomerism: Predicted Physicochemical Divergence from Para-Bromo Analog

The 3-bromophenyl substituent in CAS 1251543-25-5 creates a distinct electrostatic potential surface compared to its 4-bromophenyl regioisomer (CAS 1251617-01-2). While no direct head-to-head biological data exists, the *meta* vs. *para* bromine substitution is a crucial differentiation vector in kinase inhibitor design and can drastically affect target selectivity [1]. The XLogP3 value of 3.7, predicted for the core scaffold, indicates moderate lipophilicity, which is a key parameter for optimizing passive permeability and avoiding hERG off-target binding [2].

Regioisomerism Lipophilicity Halogen Bonding

Azepane vs. Piperidine Amide: Topological Polar Surface Area and Conformational Flexibility

The seven-membered azepane ring in the 3-carbonyl substituent of CAS 1251543-25-5 provides greater conformational flexibility and a distinct shape compared to the six-membered 4-methylpiperidine analog (CAS 1251702-93-8). The calculated Topological Polar Surface Area (tPSA) for the azepane-containing compound is 61.4 Ų, compared to 61.4 Ų for the piperidine analog, suggesting comparable passive permeability potential . However, the larger ring size of azepane increases the number of accessible conformers from approximately 8 to 14, potentially enabling binding to a broader set of kinase hinge regions [1].

Conformational Analysis tPSA Kinase Inhibitor Design

Halogen Bonding Potential: Bromine as a Specificity Determinant over Chlorine or Methoxy Analogs

The presence of a bromine atom at the 3-position of the phenyl ring in CAS 1251543-25-5 provides a strong halogen bond donor (σ-hole) with an estimated interaction energy of up to -3.5 kcal/mol with a backbone carbonyl oxygen in a kinase hinge region [1]. In contrast, the 3-chloro-4-fluorophenyl analog (CAS 1251702-79-0) or the 3,5-dimethoxyphenyl analog (CAS 1251564-05-2) lack this strong halogen bonding capability, potentially resulting in weaker target engagement and reduced selectivity . This bromine-specific interaction is a known strategy for improving potency against targets like BRD9 and EGFR family kinases [2].

Halogen Bonding Kinase Selectivity Pharmacophore Modeling

Scaffold-Based Kinase Selectivity: 1,8-Naphthyridine Core vs. Quinoline or Isoquinoline Alternatives

The 1,8-naphthyridine core of CAS 1251543-25-5 acts as a classic kinase hinge binder, donating a hydrogen bond to the backbone of the hinge region while accepting a hydrogen bond from the gatekeeper residue [1]. This dual H-bonding pattern is distinct from quinoline or isoquinoline scaffolds, which typically only act as H-bond donors. In a class-level analysis of a commercial kinase inhibitor library, 1,8-naphthyridine-based compounds showed a 30% higher hit rate against the CMGC kinase family (including CDKs, GSK3β, and DYRKs) compared to quinoline-based compounds [2]. This scaffold-level differentiation is crucial for users targeting these kinase families.

Kinase Profiling Selectivity Screening Hinge Binder

Optimal Research & Industrial Application Scenarios for CAS 1251543-25-5


Kinase Selectivity Profiling in CMGC Family Target Discovery

The 1,8-naphthyridine core of CAS 1251543-25-5 makes it an ideal candidate for hit-finding campaigns targeting the CMGC kinase family (CDKs, GSK3β, DYRKs) [1]. Its azepane amide and meta-bromophenyl substituents provide a unique pharmacophore that can be used to probe selectivity within this family. A typical workflow involves screening this compound at 1 µM across a panel of 50-100 kinases, leveraging its predicted hinge-binding properties to identify novel inhibition profiles.

Halogen Bond-Driven Epigenetic Probe Design (BRD9/BRD7)

The 3-bromophenyl group in this compound is a strong halogen bond donor, a feature consistently observed in optimized BRD9 inhibitors like BI-9564 [2]. This makes CAS 1251543-25-5 a valuable fragment or lead-like molecule for designing new bromodomain inhibitors. Its azepane ring further differentiates it by increasing shape complementarity with the ZA channel of the bromodomain, a region not easily addressed by smaller, commercial BRD9 probes.

Structure-Activity Relationship (SAR) Studies on Amide Conformational Control

The seven-membered azepane amide in CAS 1251543-25-5 introduces a unique conformational constraint not available with piperidine or pyrrolidine analogs . This makes it a key tool for medicinal chemistry teams studying the effect of amide ring size on kinase residence time and selectivity. Comparative synthesis with the 4-methylpiperidine analog (CAS 1251702-93-8) allows for a direct head-to-head assessment of how ring size impacts biological potency and pharmacokinetics.

Regioisomer Selectivity Studies in Drug Metabolism and Pharmacokinetics (DMPK)

The meta-bromophenyl group in this compound, when compared directly to its para-bromo regioisomer (CAS 1251617-01-2), provides a clean system for studying how halogen position affects metabolic stability by cytochrome P450 enzymes . Such studies are critical for understanding structure-metabolism relationships and for prioritizing lead compounds with favorable DMPK profiles.

Quote Request

Request a Quote for 3-(azepane-1-carbonyl)-N-(3-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.